

# 4-Methoxy-2,6-dimethylphenol structure and IUPAC name.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Methoxy-2,6-dimethylphenol

Cat. No.: B3422117

[Get Quote](#)

An In-depth Technical Guide to **4-Methoxy-2,6-dimethylphenol**

## Introduction

**4-Methoxy-2,6-dimethylphenol** is a substituted phenolic compound of significant interest in synthetic chemistry and materials science. As a derivative of both phenol and anisole, its unique substitution pattern—a hydroxyl group, a methoxy group, and two methyl groups on a benzene ring—imparts a distinct set of chemical properties. The steric hindrance provided by the ortho-methyl groups, combined with the electronic effects of the para-methoxy group, modulates the reactivity of the phenolic hydroxyl group. This guide provides a comprehensive overview of its structure, nomenclature, properties, synthesis, and potential applications, tailored for researchers and professionals in drug development and chemical sciences.

## Chemical Structure and IUPAC Nomenclature

The structural identity of a molecule is fundamental to understanding its function. Here, we dissect the structure of **4-Methoxy-2,6-dimethylphenol** and the systematic approach to its naming.

## Molecular Structure

The molecule consists of a central benzene ring with four substituents. The primary functional group is the hydroxyl (-OH) group, which classifies the compound as a phenol. It is further substituted with two methyl (-CH<sub>3</sub>) groups and one methoxy (-OCH<sub>3</sub>) group.

Caption: Chemical structure of **4-Methoxy-2,6-dimethylphenol**.

## IUPAC Naming Convention

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The name "**4-Methoxy-2,6-dimethylphenol**" is derived as follows:

- Identify the Parent Structure: The presence of a hydroxyl group attached to a benzene ring makes "phenol" the parent name.
- Numbering the Ring: The carbon atom bearing the primary functional group (the hydroxyl group) is assigned position #1.
- Identify and Locate Substituents: The ring is numbered to give the other substituents the lowest possible locants. In this case, there are two methyl (-CH<sub>3</sub>) groups and one methoxy (-OCH<sub>3</sub>) group.
  - Numbering clockwise or counter-clockwise from C1 results in substituents at positions 2, 4, and 6.
- Alphabetize Substituents: The substituents are listed alphabetically: "dimethyl" and "methoxy".
- Assemble the Name: The locants are assigned to their respective substituents and prefixed to the parent name, resulting in **4-Methoxy-2,6-dimethylphenol**.

## Physicochemical Properties

A summary of the key chemical and physical properties is essential for laboratory use, including safety assessments and experimental design.

| Property            | Value                                         | Source                                  |
|---------------------|-----------------------------------------------|-----------------------------------------|
| IUPAC Name          | 4-Methoxy-2,6-dimethylphenol                  | -                                       |
| CAS Number          | 2431-91-6                                     | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula   | C <sub>9</sub> H <sub>12</sub> O <sub>2</sub> | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight    | 152.19 g/mol                                  | <a href="#">[1]</a>                     |
| Physical Form       | Solid                                         | <a href="#">[2]</a>                     |
| Storage Temperature | Room temperature, sealed in dry conditions    | <a href="#">[1]</a> <a href="#">[2]</a> |
| SMILES              | CC1=CC(=CC(=C1O)C)OC                          |                                         |
| InChI Key           | UCHRDYUBDZOFBJ-UHFFFAOYSA-N                   | <a href="#">[2]</a>                     |

## Synthesis Protocol: O-Methylation of 2,6-Dimethylhydroquinone

A plausible and common laboratory-scale synthesis for **4-Methoxy-2,6-dimethylphenol** involves the selective O-methylation of 2,6-dimethylhydroquinone. This method, a variation of the Williamson ether synthesis, is effective because the two hydroxyl groups on the hydroquinone precursor have different steric environments, allowing for regioselective methylation.

## Causality in Experimental Design

- **Choice of Base:** A weak base like potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) is chosen. It is strong enough to deprotonate the more accessible phenolic proton but not so strong as to cause side reactions. A stronger base might deprotonate both hydroxyl groups, leading to the undesired 2,6-dimethyl-1,4-dimethoxybenzene byproduct.
- **Choice of Solvent:** A polar aprotic solvent such as acetone or DMF (N,N-Dimethylformamide) is used to dissolve the reactants and facilitate the S<sub>n</sub>2 reaction mechanism without interfering with the nucleophile.

- Stoichiometry of Methylating Agent: Using a slight excess (1.0-1.1 equivalents) of a methylating agent like methyl iodide ( $\text{CH}_3\text{I}$ ) or dimethyl sulfate ( $(\text{CH}_3)_2\text{SO}_4$ ) ensures a high conversion of the starting material while minimizing the risk of double methylation.
- Temperature Control: The reaction is typically run at a moderate temperature (e.g., the reflux temperature of acetone) to provide sufficient activation energy without promoting side reactions.

## Step-by-Step Methodology

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dimethylhydroquinone (1.0 eq) and potassium carbonate (1.1 eq).
- Solvent Addition: Add anhydrous acetone to the flask until the solids are suspended.
- Addition of Methylating Agent: Slowly add methyl iodide (1.05 eq) to the stirring suspension at room temperature.
- Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts.
- Extraction: Evaporate the acetone under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to yield pure **4-Methoxy-2,6-dimethylphenol**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Methoxy-2,6-dimethylphenol**.

## Applications and Mechanistic Insights

While 2,6-dimethylphenol itself is a crucial monomer for polymers like poly(p-phenylene oxide) (PPO) and an intermediate for pharmaceuticals such as Mexiletine[3][4], its derivatives are explored for their unique properties, particularly as antioxidants.

### Antioxidant Activity

Phenolic compounds are well-known radical scavengers. The antioxidant capacity of **4-Methoxy-2,6-dimethylphenol** is rooted in the ability of its hydroxyl group to donate a hydrogen atom to stabilize a free radical.

- Mechanism: The compound reacts with a free radical ( $R\cdot$ ), donating the hydrogen from its hydroxyl group. This neutralizes the damaging radical and produces a stable phenoxy radical.
- Structural Influence:
  - Ortho-Methyl Groups: The two methyl groups at the 2 and 6 positions provide steric hindrance around the phenoxy radical, preventing it from participating in further undesirable reactions and increasing its stability.
  - Para-Methoxy Group: The methoxy group at the 4 position is an electron-donating group. It helps to stabilize the resulting phenoxy radical through resonance, thereby making the initial hydrogen atom donation more favorable. This electronic effect enhances the antioxidant potency compared to unsubstituted phenol.[5]

The combination of steric and electronic effects makes hindered phenols like this compound effective antioxidants, potentially useful in preventing oxidative degradation in organic materials or in biological systems.[6]



[Click to download full resolution via product page](#)

Caption: Antioxidant mechanism via hydrogen atom donation.

## Intermediate in Drug Development and Fine Chemicals

The structural motifs present in **4-Methoxy-2,6-dimethylphenol** make it a valuable building block in organic synthesis. The hydroxyl group can be further functionalized, and the aromatic ring can undergo electrophilic substitution, opening pathways to more complex molecules for use as pharmaceutical intermediates, agrochemicals, or specialty polymers.[7][8]

## References

- 4-Methoxy-2,3-dimethylphenol | C9H12O2 | CID 10931625 - PubChem. National Center for Biotechnology Information. URL: [https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-2\\_3-dimethylphenol](https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-2_3-dimethylphenol)
- 2,6-Xylenol - Wikipedia. Wikimedia Foundation. URL: <https://en.wikipedia.org/wiki/2,6-Xylenol>
- 2431-91-6|**4-Methoxy-2,6-dimethylphenol**|BLD Pharm. BLD Pharm. URL: <https://www.bldpharm.com/products/2431-91-6.html>
- **4-Methoxy-2,6-dimethylphenol** | 2431-91-6 - Sigma-Aldrich. Merck KGaA. URL: <https://www.sigmaaldrich.com/US/en/product/aobchem/aob640096104>

- **4-Methoxy-2,6-dimethylphenol** | 2431-91-6 | CAA43191 - Biosynth. Biosynth. URL: <https://www.biosynth.com/p/CAA43191/4-methoxy-2-6-dimethylphenol>
- Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. ResearchGate. URL: [https://www.researchgate.net/figure/Synthesis-of-4-methoxy-methyl-2-6-diformyl-phenol-2-and-bis-hydroxychalcones-4a-h\\_fig1\\_344502011](https://www.researchgate.net/figure/Synthesis-of-4-methoxy-methyl-2-6-diformyl-phenol-2-and-bis-hydroxychalcones-4a-h_fig1_344502011)
- Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. ResearchGate. URL: <https://www.researchgate.net>
- CN1240654C - Method for preparing 2,6-dimethylphenol - Google Patents. Google Patents. URL: <https://patents.google.com>.
- [New promising antioxidants based on 2,6-dimethylphenol] - PubMed. National Center for Biotechnology Information. URL: <https://pubmed.ncbi.nlm.nih.gov/12422580/>
- 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem. National Center for Biotechnology Information. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/11335>
- Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter | Request PDF. ResearchGate. URL: <https://www.researchgate.net>
- The Critical Role of 2,6-Dimethylphenol in Pharmaceutical Synthesis. URL: <https://www.ningboinno.com/news/the-critical-role-of-2-6-dimethylphenol-in-pharmaceutical-synthesis/>
- The Role of 2,6-Dimethylphenol as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. URL: <https://www.ningboinno.com>
- 2,6-Dimethylphenol: Applications Beyond Polymers and Pharma. URL: <https://www.ningboinno.com>

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2431-91-6|4-Methoxy-2,6-dimethylphenol|BLD Pharm [bldpharm.com]
- 2. 4-Methoxy-2,6-dimethylphenol | 2431-91-6 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. nbino.com [nbino.com]

- 5. [New promising antioxidants based on 2,6-dimethylphenol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [4-Methoxy-2,6-dimethylphenol structure and IUPAC name.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3422117#4-methoxy-2-6-dimethylphenol-structure-and-iupac-name]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)